molecular formula C23H21NO3 B337603 Benzhydryl 2-(propionylamino)benzoate

Benzhydryl 2-(propionylamino)benzoate

Cat. No.: B337603
M. Wt: 359.4 g/mol
InChI Key: AQXDXDYGRPRYCX-UHFFFAOYSA-N
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Description

Benzhydryl 2-(propionylamino)benzoate is a synthetic ester derivative combining a benzhydryl group with a substituted benzoate moiety.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

benzhydryl 2-(propanoylamino)benzoate

InChI

InChI=1S/C23H21NO3/c1-2-21(25)24-20-16-10-9-15-19(20)23(26)27-22(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,22H,2H2,1H3,(H,24,25)

InChI Key

AQXDXDYGRPRYCX-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Key Functional Groups Degree of Conversion* Physical Properties Reactivity with DPI** Safety Profile (Acute Effects)
This compound Benzhydryl, propionylamino, benzoate Not reported† Moderate solubility Likely low‡ Limited data; assume moderate hazard
Ethyl 4-(dimethylamino)benzoate Ethyl, dimethylamino, benzoate High High flexural strength Low Irritant (skin/eyes)
2-(Dimethylamino)ethyl methacrylate Methacrylate, dimethylamino Moderate Lower flexural strength High Severe irritation risk

Degree of conversion: Reflects polymerization efficiency in resin systems.
*
DPI: Diphenyliodonium hexafluorophosphate, a common photoinitiator.
†Extrapolated from structural analogs; ‡Inferred from amine group reactivity trends.

Key Findings:

Reactivity and Polymerization Efficiency Ethyl 4-(dimethylamino)benzoate exhibits superior degree of conversion in resin systems compared to methacrylate-based analogs like 2-(dimethylamino)ethyl methacrylate . This suggests that benzoate esters with amino substituents are more effective co-initiators. This compound, sharing the benzoate core, may follow similar trends but with reduced reactivity due to steric hindrance from the benzhydryl group.

Influence of Amine Structure Compounds with tertiary amines (e.g., dimethylamino groups) show higher reactivity with DPI, enhancing polymerization rates. However, this compound’s primary amide (propionylamino) group likely reduces this interaction, favoring stability over rapid curing .

Physical Properties Resins containing ethyl 4-(dimethylamino)benzoate demonstrate significantly better flexural strength and thermal stability than those with methacrylate-based amines . The bulky benzhydryl group in this compound may further improve mechanical properties but could compromise solubility in polar solvents.

Safety Considerations While direct safety data for this compound is scarce, structurally related compounds like ethyl 4-(dimethylamino)benzoate are classified as irritants. The propionylamino group may reduce volatility and inhalation risks compared to methacrylates, which are associated with acute respiratory and dermal toxicity .

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